molecular formula C10H13NO4 B13122051 Ethyl2-amino-6-hydroxy-4-methoxybenzoate

Ethyl2-amino-6-hydroxy-4-methoxybenzoate

Cat. No.: B13122051
M. Wt: 211.21 g/mol
InChI Key: IZRYBEQRSGZISL-UHFFFAOYSA-N
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Description

Ethyl2-amino-6-hydroxy-4-methoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an ethyl ester group, an amino group, a hydroxyl group, and a methoxy group attached to a benzene ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-amino-6-hydroxy-4-methoxybenzoate typically involves the esterification of 2-amino-6-hydroxy-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl2-amino-6-hydroxy-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products:

    Oxidation: Formation of 2-amino-6-oxo-4-methoxybenzoate.

    Reduction: Formation of 2-amino-6-hydroxy-4-methoxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl2-amino-6-hydroxy-4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl2-amino-6-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl2-amino-6-hydroxy-4-methoxybenzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl2-amino-6-hydroxy-4-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl2-amino-6-hydroxybenzoate: Lacks the methoxy group, leading to different chemical properties.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 2-amino-6-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C10H13NO4/c1-3-15-10(13)9-7(11)4-6(14-2)5-8(9)12/h4-5,12H,3,11H2,1-2H3

InChI Key

IZRYBEQRSGZISL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)OC)N

Origin of Product

United States

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